![molecular formula C15H18N2O3 B3086966 4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid CAS No. 1169970-27-7](/img/structure/B3086966.png)
4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid
Overview
Description
4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C15H18N2O3 . Detailed structural analysis would typically involve techniques such as elemental microanalysis, FTIR, and 1H NMR .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.
Antileishmanial Activity
The compound has shown significant antileishmanial activity . Leishmaniasis is a disease caused by parasites of the Leishmania type. It is spread by the bite of certain types of sandflies. The disease can present in three main ways: cutaneous, mucocutaneous, or visceral leishmaniasis. The compound’s antileishmanial activity could be a potential avenue for the development of new treatments for this disease.
Antimalarial Activity
The compound also exhibits antimalarial activity . Malaria is a mosquito-borne infectious disease that affects humans and other animals. It is caused by single-celled microorganisms of the Plasmodium group. The compound’s antimalarial activity could be a potential avenue for the development of new treatments for malaria.
Molecular Docking Studies
Molecular docking is a method widely used in computer-aided drug design for predicting the orientation of one molecule to a second when bound to each other to form a stable complex. The compound has been used in molecular docking studies to justify its better antileishmanial activity .
Synthesis of Pyrazole Derivatives
The compound is used in the synthesis of pyrazole derivatives . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been found to possess a wide spectrum of biological activities.
Pharmacophore Preparation
The compound may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents . A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.
Future Directions
The future directions for this compound could involve further exploration of its potential pharmacological effects, given the observed antileishmanial and antimalarial activities of related pyrazole compounds . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, it’s worth noting that pyrazole derivatives often interact with various biological targets due to their diverse pharmacological effects .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
4-methoxy-3-[(3,4,5-trimethylpyrazol-1-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9-10(2)16-17(11(9)3)8-13-7-12(15(18)19)5-6-14(13)20-4/h5-7H,8H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGNITQFGBSRTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC2=C(C=CC(=C2)C(=O)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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